molecular formula C11H11NO2 B1591146 Methyl 3-(4-cyanophenyl)propanoate CAS No. 75567-85-0

Methyl 3-(4-cyanophenyl)propanoate

Cat. No.: B1591146
CAS No.: 75567-85-0
M. Wt: 189.21 g/mol
InChI Key: JPRNCCUCPOZUDK-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)propanoate: is an organic compound with the molecular formula C₁₂H₁₂N₂O₂. It is a derivative of benzoic acid and contains a cyano group (-CN) attached to the benzene ring, making it a useful intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the reaction of 4-cyanobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Esterification: this compound can be synthesized by reacting 3-(4-cyanophenyl)propanoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in 3-(4-aminophenyl)propanoate.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Carboxylic acid (from oxidation)

  • Amine (from reduction)

  • Various substituted esters (from nucleophilic substitution)

Scientific Research Applications

Chemistry: Methyl 3-(4-cyanophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for “Methyl 3-(4-cyanophenyl)propanoate” advises against use for medicinal, household, or other uses . It recommends using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Mechanism of Action

The mechanism by which Methyl 3-(4-cyanophenyl)propanoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways related to disease processes.

Comparison with Similar Compounds

  • Methyl 3-(4-cyanophenyl)acrylate: This compound differs by having an acrylate group instead of a propanoate group.

  • Methyl 3-(4-cyanophenyl)-2-oxiranecarboxylate: This compound contains an oxirane ring, making it structurally different from Methyl 3-(4-cyanophenyl)propanoate.

Uniqueness: this compound is unique due to its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRNCCUCPOZUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557526
Record name Methyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75567-85-0
Record name Methyl 4-cyanobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75567-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-cyanophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl p-cyano-trans-cinnamate (13.6 g, 73 mmol) in toluene (485 mL) was added 5% Pd/BaSO4 (2.7 g). After 9 hours under hydrogen gas at 4 bar (60 psi), the solution was filtered, concentrated in vacuo and chromatographed over silica gel, eluting with a step gradient of hexanes through 30% ethyl acetate/hexanes. The product containing fractions were combined and concentrated to give 10.6 g (77%) of colorless oil.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
485 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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